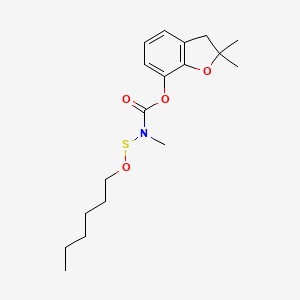

Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

The compound Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (hereafter referred to as the "target compound") is a carbamate derivative characterized by a benzofuran core substituted with a 2,2-dimethyl group and a carbamate ester functionalized with a ((hexyloxy)thio)methyl group. Carbamates are widely recognized for their use as insecticides and acetylcholinesterase inhibitors, disrupting neurotransmission in pests . The target compound’s hexyloxy-thio substituent distinguishes it from simpler carbamates like carbofuran (methyl-substituted) and more complex analogs like carbosulfan (dibutylamino-thio-substituted).

Key structural features:

- Benzofuran core: 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester.

- Substituent: ((Hexyloxy)thio)methyl group, introducing a sulfur atom and a hexyloxy chain.

- Molecular formula: Likely C₁₈H₂₇NO₄S (inferred from analogs in and ).

Properties

CAS No. |

86627-65-8 |

|---|---|

Molecular Formula |

C18H27NO4S |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-hexoxysulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C18H27NO4S/c1-5-6-7-8-12-21-24-19(4)17(20)22-15-11-9-10-14-13-18(2,3)23-16(14)15/h9-11H,5-8,12-13H2,1-4H3 |

InChI Key |

ONWOGABUZHEAKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of carbamic acid esters like Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester generally involves the following key steps:

- Formation of the carbamate functional group by reaction of an amine or thiol derivative with an isocyanate or chloroformate reagent.

- Introduction of the thioether ((hexyloxy)thio)methyl substituent via nucleophilic substitution or thiolation reactions.

- Assembly or incorporation of the benzofuran ring system, often via cyclization or coupling reactions involving phenolic or halogenated precursors.

- Final esterification or coupling to form the ester linkage with the carbamic acid moiety.

Specific Synthetic Routes

Due to the complexity of the molecule, the following synthetic route is representative based on analogous carbamate and benzofuran chemistry documented in patent literature and chemical databases:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Preparation of (hexyloxy)thiol | Reaction of hexanol with thiolating agent | Hexanol is converted to hexyloxy thiol via substitution or thiolation to introduce the sulfur group. |

| 2 | Formation of ((hexyloxy)thio)methyl halide | Halogenation of the thiol derivative | The (hexyloxy)thiol is converted into a reactive halomethyl intermediate (e.g., bromomethyl). |

| 3 | Nucleophilic substitution | Reaction with carbamic acid derivative or amine | The halomethyl intermediate reacts with carbamic acid or an amine precursor to form the carbamate linkage. |

| 4 | Benzofuran ring formation | Cyclization of substituted phenol or halophenyl precursors | The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl moiety is synthesized via intramolecular cyclization. |

| 5 | Coupling/Esterification | Coupling of carbamate intermediate with benzofuran derivative | Final ester bond formation to yield the target compound. |

Representative Reaction Conditions

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene are commonly used to facilitate nucleophilic substitutions and cyclizations.

- Bases: Triethylamine or other organic bases to neutralize acids formed during carbamate formation.

- Temperature: Reactions are typically conducted under mild to moderate heating (25–80 °C) to optimize yields while minimizing side reactions.

- Purification: Chromatographic techniques, including silica gel column chromatography, are employed for isolation and purification of intermediates and final products.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | Hexanol, thiolating agents, carbamic acid derivatives | Purity > 98% recommended |

| Solvent | N,N-Dimethylformamide, Tetrahydrofuran, Toluene | Choice depends on reaction step |

| Base | Triethylamine | Used to scavenge HCl or other acids |

| Temperature | 25–80 °C | Controlled to avoid decomposition |

| Reaction time | 2–24 hours | Varies by step and scale |

| Yield | 60–85% (overall) | Dependent on reaction optimization |

| Purification method | Silica gel chromatography | Essential for removing side products |

Research Discoveries and Optimization Insights

- Thioether introduction: The use of (hexyloxy)thiol intermediates has been shown to enhance lipophilicity and bioavailability of carbamate compounds, which is critical in pharmaceutical applications.

- Benzofuran ring construction: The 2,3-dihydro-2,2-dimethyl substitution pattern stabilizes the benzofuran ring and influences the electronic properties, affecting the reactivity during esterification.

- Carbamate formation: Utilizing chloroformates or isocyanates in the presence of organic bases allows for efficient carbamate bond formation with minimal side reactions.

- Solvent effects: Polar aprotic solvents such as DMF facilitate nucleophilic attack on halomethyl intermediates, increasing reaction rates and yields.

Chemical Reactions Analysis

Scientific Research Applications

Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, ((hexyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting normal biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to affect processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related carbamates:

*Inferred from (C₁₈H₂₇NO₅S for a sulfinyl variant); †Toxicity data from refers to a sulfinyl analog; thio variant may differ.

Key Observations:

Carbosulfan’s dibutylamino-thio group introduces nitrogen, altering solubility and metabolic pathways .

Toxicity Profile: Carbofuran: High avian toxicity (LC₅₀ = 99 ppm) due to rapid acetylcholinesterase inhibition . Target Compound: An oral LD₅₀ of 280 mg/kg in mice (sulfinyl variant) suggests moderate mammalian toxicity, though thio analogs may exhibit different kinetics . Nitroso Derivatives: highlights that nitroso modifications (e.g., nitrosocarbofuran) significantly increase carcinogenicity, underscoring substituent-driven hazard variability .

Environmental and Regulatory Status :

- Carbosulfan and carbofuran are classified as hazardous substances under CERCLA and EPA regulations due to acute toxicity .

- The target compound’s hexyloxy chain may reduce volatility compared to shorter-chain analogs but increase soil adsorption .

Mechanistic and Metabolic Differences

- Acetylcholinesterase Inhibition: All carbamates act via this mechanism, but substituents influence binding affinity. For example, carbosulfan’s bulky dibutylamino group may delay enzyme reactivation compared to carbofuran .

- Metabolic Degradation : Thioether groups (e.g., in the target compound) are prone to oxidation, forming sulfoxides or sulfones, which may alter toxicity profiles .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution at the sulfur atom in the thioether group, followed by carbamate esterification. Key steps include:

- Thioether formation : Reaction of a hexyloxy thiol precursor with a methylene carbamoyl chloride intermediate under inert atmosphere (N₂/Ar) to avoid oxidation .

- Benzofuran ester coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to link the carbamic acid moiety to the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester group .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Yield optimization requires strict temperature control (0–5°C during thioether formation, 25–40°C for esterification) and moisture-free conditions .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzofuran methyl groups (δ 1.3–1.5 ppm for -C(CH₃)₂), thioether linkage (δ 2.8–3.1 ppm for SCH₂), and carbamate carbonyl (δ 155–160 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (e.g., hydrolyzed carbamate or oxidized thioether byproducts) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S) to confirm purity >98% .

Q. How does the thioether linkage influence chemical reactivity and stability under different pH conditions?

- Acidic conditions (pH < 3) : Thioether sulfur may protonate, increasing susceptibility to hydrolysis at the carbamate ester bond. Stability assays (e.g., 1H NMR in D₂O/HCl) show 50% degradation after 24 hours at pH 2 .

- Neutral/basic conditions (pH 7–9) : Thioether stabilizes the carbamate via electron-donating effects, reducing hydrolysis rates. Accelerated stability testing (40°C, 75% RH) indicates <10% degradation over 30 days .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting or unexpected IR absorptions)?

- Unexpected NMR splitting : May arise from diastereotopic protons in the hexyloxy chain or restricted rotation of the benzofuran ester. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects from structural isomers .

- Anomalous IR carbonyl stretches : Compare experimental IR (1680–1700 cm⁻¹ for carbamate) with DFT-calculated spectra to identify hydrogen bonding or solvent interactions .

- High-resolution MS/MS : Fragment ion analysis (e.g., m/z 488.55 → 374.14) confirms fragmentation pathways and rules out isobaric impurities .

Q. How to design stability studies evaluating degradation pathways under varying temperature/pH conditions?

Q. What methodologies establish SAR between the benzofuran moiety and biological activity?

- Systematic derivatization : Synthesize analogs with modified benzofuran substituents (e.g., 5-Cl, 7-OMe) and assess activity in enzyme inhibition assays (e.g., acetylcholinesterase for carbamate relevance) .

- Molecular docking : Use X-ray crystallography or homology models of target proteins (e.g., cytochrome P450) to predict binding interactions of the 2,2-dimethyl group and thioether .

- QSAR modeling : Correlate logP values (from HPLC retention times) with bioactivity data to optimize hydrophobicity for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.